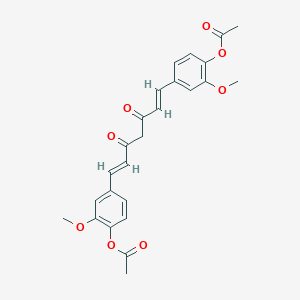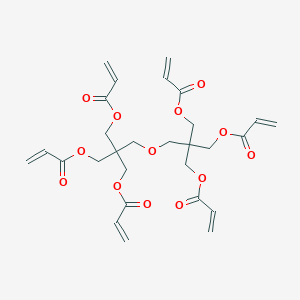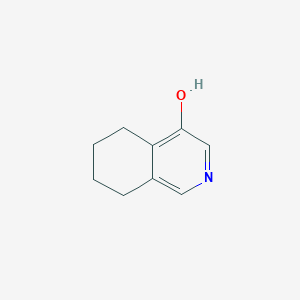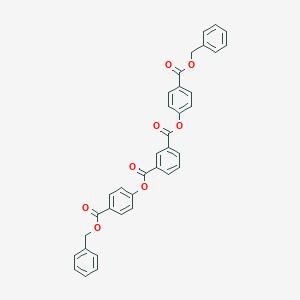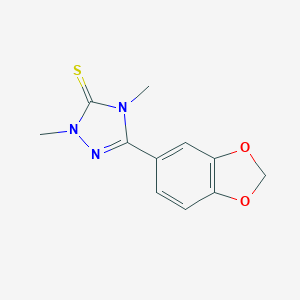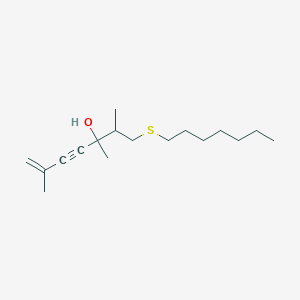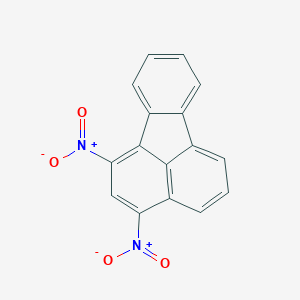
1,3-Dinitrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dinitrofluoranthene (DNFA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. DNFA is a yellow powder that is insoluble in water and soluble in organic solvents. It is a potent mutagen and carcinogen, making it a valuable tool for studying the effects of environmental pollutants on DNA.
Wirkmechanismus
1,3-Dinitrofluoranthene is a potent mutagen and carcinogen due to its ability to intercalate into DNA and disrupt the normal structure of the double helix. This can lead to errors in DNA replication and repair, resulting in mutations and chromosomal abnormalities.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,3-Dinitrofluoranthene are primarily related to its ability to cause DNA damage. This can lead to a variety of health effects, including cancer, birth defects, and developmental disorders. 1,3-Dinitrofluoranthene has also been shown to have neurotoxic effects, causing damage to the nervous system and impairing cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,3-Dinitrofluoranthene in lab experiments is its potent mutagenic and carcinogenic properties, which make it a valuable tool for studying the effects of environmental pollutants on DNA. However, its toxicity and potential health effects also make it difficult to work with, requiring strict safety protocols and careful handling.
Zukünftige Richtungen
There are several areas of future research that could be explored using 1,3-Dinitrofluoranthene. These include:
1. Investigating the mechanisms of DNA damage and repair caused by environmental pollutants, including 1,3-Dinitrofluoranthene.
2. Developing new methods for detecting and measuring DNA damage caused by environmental pollutants.
3. Studying the effects of 1,3-Dinitrofluoranthene on different types of cells and tissues, including those in the brain and nervous system.
4. Exploring the potential use of 1,3-Dinitrofluoranthene as a biomarker for exposure to environmental pollutants.
5. Developing new methods for reducing the toxicity and health effects of 1,3-Dinitrofluoranthene, while still maintaining its mutagenic and carcinogenic properties.
Synthesemethoden
1,3-Dinitrofluoranthene can be synthesized through a variety of methods, including the nitration of fluoranthene with a mixture of nitric and sulfuric acid. The resulting compound can be purified through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1,3-Dinitrofluoranthene is primarily used in scientific research to study the effects of environmental pollutants on DNA. It is a potent mutagen and carcinogen, making it a valuable tool for studying the mechanisms of DNA damage and repair. 1,3-Dinitrofluoranthene has been used in a variety of studies, including those investigating the effects of air pollution on human health and the mechanisms of DNA damage caused by cigarette smoke.
Eigenschaften
CAS-Nummer |
110419-21-1 |
|---|---|
Produktname |
1,3-Dinitrofluoranthene |
Molekularformel |
C16H8N2O4 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
1,3-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)16-11-5-2-1-4-9(11)10-6-3-7-12(13)15(10)16/h1-8H |
InChI-Schlüssel |
FTDSPQWPNXVQHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
110419-21-1 |
Synonyme |
1,3-DINITROFLUORANTHENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



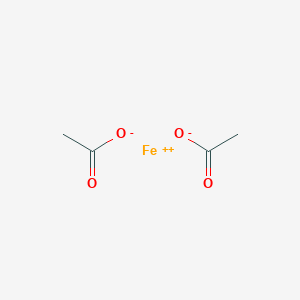
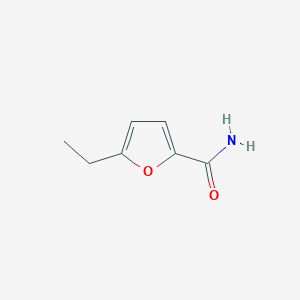
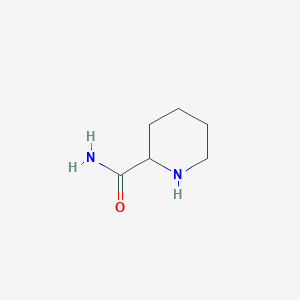
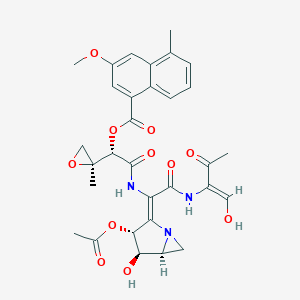
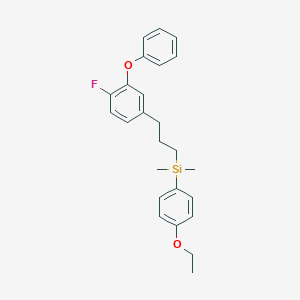
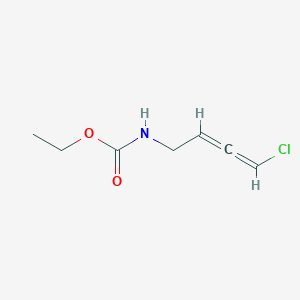
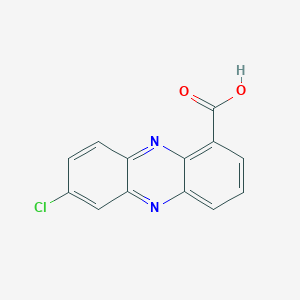
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)
